6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
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Overview
Description
6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex heterocyclic compound. It features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure and exhibits comparable biological activities.
Indole derivatives: These compounds also possess a fused bicyclic structure and are known for their diverse biological activities.
Uniqueness
6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of both pyrrolo and pyrimidine rings
Properties
IUPAC Name |
5-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)-6-(4-chlorophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O4/c17-6-3-1-5(2-4-6)10-7(8-11(18)20-15(26)22-13(8)24)9-12(19-10)21-16(27)23-14(9)25/h1-4H,(H4,18,20,22,24,26)(H3,19,21,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZCEMBGYWMSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)NC(=O)NC3=O)C4=C(NC(=O)NC4=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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